molecular formula C7H6ClF2N B13074598 2-(Chloromethyl)-4-(difluoromethyl)pyridine

2-(Chloromethyl)-4-(difluoromethyl)pyridine

Cat. No.: B13074598
M. Wt: 177.58 g/mol
InChI Key: PQCLXGRAWBIZFD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(difluoromethyl)pyridine is a heterocyclic organic compound that features both chloromethyl and difluoromethyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(difluoromethyl)pyridine typically involves the introduction of the chloromethyl and difluoromethyl groups onto a pyridine ring. One common method involves the difluoromethylation of pyridine derivatives using difluoromethylation reagents. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Catalysts such as palladium or nickel are often used in cross-coupling reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

2-(Chloromethyl)-4-(difluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloromethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4-(difluoromethyl)pyridine is unique due to the presence of both chloromethyl and difluoromethyl groups on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

2-(chloromethyl)-4-(difluoromethyl)pyridine

InChI

InChI=1S/C7H6ClF2N/c8-4-6-3-5(7(9)10)1-2-11-6/h1-3,7H,4H2

InChI Key

PQCLXGRAWBIZFD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)F)CCl

Origin of Product

United States

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